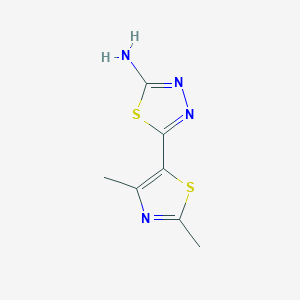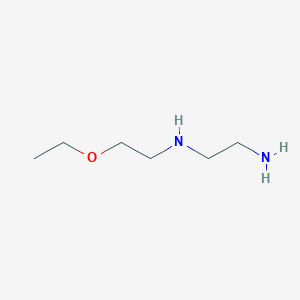![molecular formula C14H17NSi B13692961 4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
4-[4-(Trimethylsilyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a trimethylsilyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound, followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Trimethylsilyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized pyridines.
Aplicaciones Científicas De Investigación
4-[4-(Trimethylsilyl)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
4-(Trimethylsilyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyridine ring.
4-(Trimethylsilyl)phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
Uniqueness
4-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a pyridine ring and a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H17NSi |
|---|---|
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
trimethyl-(4-pyridin-4-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-6-4-12(5-7-14)13-8-10-15-11-9-13/h4-11H,1-3H3 |
Clave InChI |
FFGPGPKLZMKVOQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
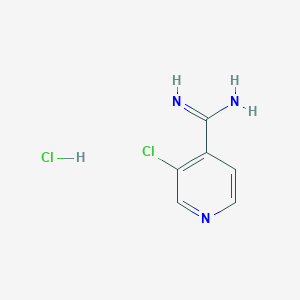
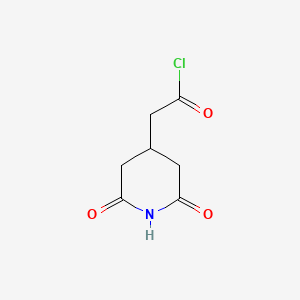
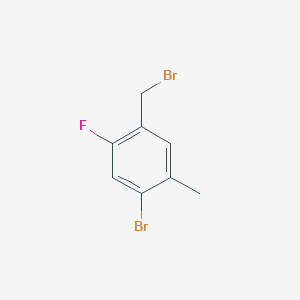

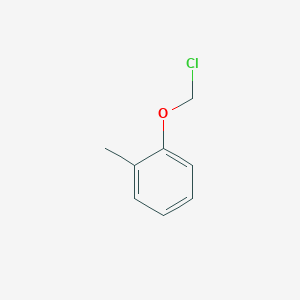


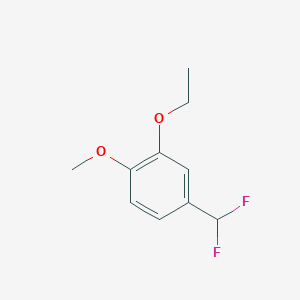
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
